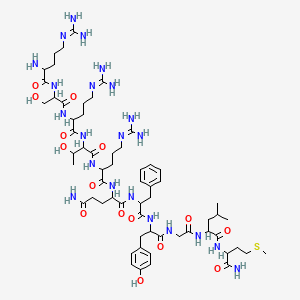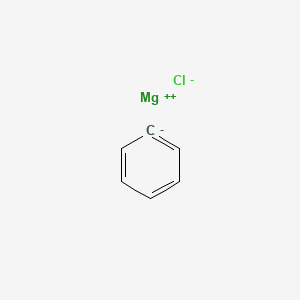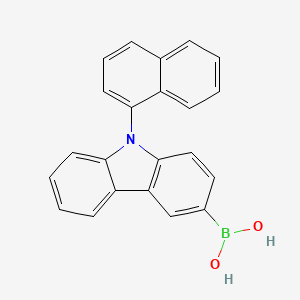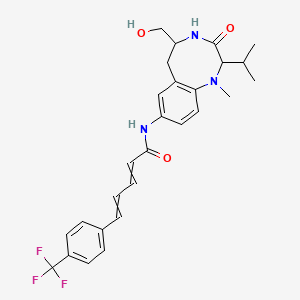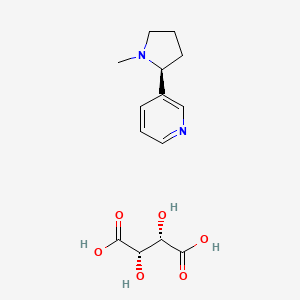![molecular formula C70H49MnN2O4 B13395915 Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B13395915.png)
Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate is a complex manganese compound. Manganese, a transition metal, is known for its diverse oxidation states and ability to form various coordination complexes. This particular compound features a manganese ion in the +3 oxidation state, coordinated with a ligand system that includes naphthalene and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of manganese(3+) complexes typically involves the reaction of manganese(II) salts with appropriate ligands under oxidative conditions. For this compound, the ligand system is likely synthesized first, followed by coordination with manganese(II) acetate. The reaction may require an oxidizing agent to convert manganese(II) to manganese(III).
Industrial Production Methods
Industrial production of such complexes would involve large-scale synthesis of the ligand, followed by coordination with manganese salts. The process would need to be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Manganese(3+) complexes can undergo various types of reactions, including:
Oxidation-Reduction: Manganese(3+) can be reduced to manganese(2+) or oxidized to manganese(4+).
Ligand Substitution: Ligands in the coordination sphere can be replaced by other ligands.
Coordination Reactions: Formation of new coordination complexes with different ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Solvents: Acetonitrile, dichloromethane.
Major Products
The major products depend on the specific reactions and conditions. For example, reduction might yield manganese(2+) complexes, while ligand substitution could produce new manganese(3+) complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Manganese(3+) complexes are studied for their catalytic properties in oxidation reactions, such as the oxidation of organic substrates.
Biology
These complexes can mimic the activity of certain metalloenzymes, making them useful in studying enzyme mechanisms.
Medicine
Manganese complexes are explored for their potential as MRI contrast agents and in radiopharmaceuticals.
Industry
They are used in the synthesis of fine chemicals and as catalysts in various industrial processes.
Mecanismo De Acción
The mechanism by which manganese(3+) complexes exert their effects often involves redox reactions. The manganese ion can cycle between different oxidation states, facilitating electron transfer processes. The specific ligand environment can influence the reactivity and selectivity of these complexes.
Comparación Con Compuestos Similares
Similar Compounds
- Manganese(3+) acetylacetonate
- Manganese(3+) porphyrin complexes
- Manganese(3+) salen complexes
Uniqueness
The unique ligand system in Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate provides distinct electronic and steric properties, potentially leading to unique reactivity and applications compared to other manganese(3+) complexes.
Propiedades
Fórmula molecular |
C70H49MnN2O4 |
|---|---|
Peso molecular |
1037.1 g/mol |
Nombre IUPAC |
manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate |
InChI |
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/q;;+3/p-3 |
Clave InChI |
KXEXRGSEABDUME-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)[O-].C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8[O-])C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)[O-].[Mn+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


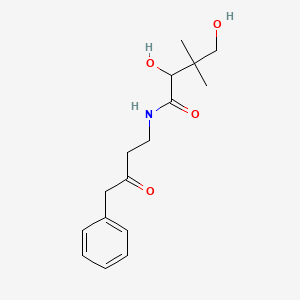
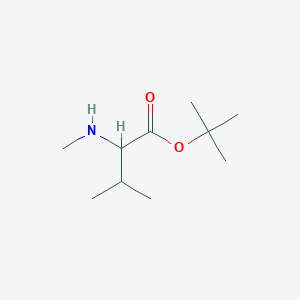
![2-Amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid](/img/structure/B13395838.png)
![N'-[(E)-(2,6-dichloropyridin-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B13395844.png)
![3-[4-(3-chlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B13395849.png)
![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13395851.png)
![(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate](/img/structure/B13395857.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate](/img/structure/B13395865.png)
